molecular formula C15H21N5O B7569657 N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide

Cat. No.: B7569657
M. Wt: 287.36 g/mol
InChI Key: KDGUECPYBKJPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide, also known as ABT-888, is a poly(ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown promising results in preclinical and clinical studies for the treatment of various cancers.

Mechanism of Action

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide works by inhibiting PARP, an enzyme that is involved in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, when PARP is inhibited by this compound, the DNA damage cannot be repaired, leading to cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in patients. It has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases, such as neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is a small molecule drug that can be easily synthesized in the lab. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. However, this compound has limitations in terms of its selectivity for PARP, and it may have off-target effects that need to be further studied.

Future Directions

Future research on N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide will focus on improving its efficacy and selectivity for PARP. Combination therapies with other targeted therapies will also be studied to improve cancer treatment outcomes. This compound may also have potential therapeutic applications in other diseases, such as neurodegenerative disorders, and further research in these areas is warranted. Additionally, the development of new PARP inhibitors with improved selectivity and efficacy will be an important area of research in the future.
In conclusion, this compound is a promising drug for the treatment of cancer and has shown potential therapeutic applications in other diseases. Its mechanism of action is well-understood, and it has been extensively studied in preclinical and clinical trials. Future research will focus on improving its efficacy and selectivity for PARP, as well as exploring its potential therapeutic applications in other diseases.

Synthesis Methods

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide is synthesized using a multi-step process. The first step involves the preparation of 1-(1H-benzimidazol-2-yl)piperidine-3-carboxylic acid, which is then coupled with 2-aminoethylamine to form the final product this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting PARP, which plays a crucial role in DNA repair. This compound has also been studied in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to improve cancer therapy outcomes.

Properties

IUPAC Name

N-(2-aminoethyl)-1-(1H-benzimidazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c16-7-8-17-14(21)11-4-3-9-20(10-11)15-18-12-5-1-2-6-13(12)19-15/h1-2,5-6,11H,3-4,7-10,16H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUECPYBKJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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